4-Borono-2-nitrobenzoic acid 4-Borono-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 80500-28-3
VCID: VC2410602
InChI: InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
SMILES: B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Molecular Formula: C7H6BNO6
Molecular Weight: 210.94 g/mol

4-Borono-2-nitrobenzoic acid

CAS No.: 80500-28-3

Cat. No.: VC2410602

Molecular Formula: C7H6BNO6

Molecular Weight: 210.94 g/mol

* For research use only. Not for human or veterinary use.

4-Borono-2-nitrobenzoic acid - 80500-28-3

Specification

CAS No. 80500-28-3
Molecular Formula C7H6BNO6
Molecular Weight 210.94 g/mol
IUPAC Name 4-borono-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
Standard InChI Key APQGIZKNZHGXTG-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Canonical SMILES B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O

Introduction

Chemical Identity and Structure

4-Borono-2-nitrobenzoic acid (C₇H₆BNO₆) is a benzoic acid derivative featuring a boronic acid group at the 4-position and a nitro group at the 2-position of the benzene ring. The compound represents an important class of organoboron compounds with versatile chemical reactivity profiles .

Basic Identification Data

The compound's fundamental identification parameters are summarized in the following table:

ParameterValue
CAS Number80500-28-3
Molecular FormulaC₇H₆BNO₆
Molecular Weight210.94 g/mol
InChIInChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
InChIKeyAPQGIZKNZHGXTG-UHFFFAOYSA-N
SMILESB(C1=CC(=C(C=C1)C(=O)O)N+[O-])(O)O

Table 1: Chemical identifiers for 4-Borono-2-nitrobenzoic acid

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • 4-borono-2-nitrobenzoic acid (IUPAC name)

  • 3-nitro-4-carboxyphenylboronic acid

  • 4-(dihydroxyboryl)-2-nitrobenzoic acid

  • 4-carboxy-3-nitrophenylboronic acid

  • 4-(dihydroxyboranyl)-2-nitrobenzoic acid

  • Benzoic acid, 4-borono-2-nitro-

Physical and Chemical Properties

4-Borono-2-nitrobenzoic acid possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and its applications in research settings.

Spectroscopic Properties

Mass spectrometry analysis of 4-borono-2-nitrobenzoic acid reveals characteristic fragmentation patterns. The predicted collision cross-section data for various mass spectrometry adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.03610138.5
[M+Na]⁺234.01804148.7
[M+NH₄]⁺229.06264143.7
[M+K]⁺249.99198149.6
[M-H]⁻210.02154138.1
[M+Na-2H]⁻232.00349141.4
[M]⁺211.02827139.2
[M]⁻211.02937139.2

Table 2: Predicted collision cross-section data for 4-borono-2-nitrobenzoic acid in mass spectrometry

Chemical Reactivity

The presence of multiple functional groups in 4-borono-2-nitrobenzoic acid creates a rich reactivity profile, making it valuable in organic synthesis.

Boronic Acid Functionality

The boronic acid group (B(OH)₂) at the 4-position is particularly important for several reasons:

  • It can participate in various coupling reactions, especially palladium-catalyzed cross-coupling reactions like Suzuki coupling

  • It serves as a versatile handle for further functionalization

  • It can act as a Lewis acid in various transformations

  • The B-C bond can be transformed into various other functional groups

Nitro Group Reactivity

The nitro group at the 2-position influences the electron distribution in the molecule, affecting its reactivity:

  • It acts as a strong electron-withdrawing group, activating the ring toward nucleophilic substitution

  • It can be reduced to form an amino group, opening pathways to further derivatization

  • It creates an ortho-directing effect for certain reactions due to its position relative to the carboxylic acid group

Applications in Research and Industry

Pharmaceutical Research

4-Borono-2-nitrobenzoic acid serves as an important building block in medicinal chemistry due to its functional group arrangement:

  • As a precursor in the synthesis of potential drug candidates

  • In the development of biologically active compounds with the boronic acid moiety acting as a bioisostere for carboxylic acids

  • As a component in drug discovery libraries for high-throughput screening

Cross-Coupling Chemistry

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions, as demonstrated in the experimental procedure mentioned earlier. These reactions are significant for:

  • Formation of carbon-carbon bonds

  • Synthesis of complex molecules from simpler building blocks

  • Development of novel heterocyclic compounds

Comparative Analysis with Related Compounds

Comparison with Bromo Analogs

Although structurally different, a comparison with 4-bromo-2-nitrobenzoic acid and 2-bromo-4-nitrobenzoic acid provides insight into how substitution patterns affect physicochemical properties:

Property4-Borono-2-nitrobenzoic acid4-Bromo-2-nitrobenzoic acid2-Bromo-4-nitrobenzoic acid
Molecular FormulaC₇H₆BNO₆C₇H₄BrNO₄C₇H₄BrNO₄
Molecular Weight210.94 g/mol246.01 g/mol246.01 g/mol
Key Functional GroupBoronic acid at position 4Bromine at position 4Bromine at position 2
ReactivityCan participate in coupling reactions via boronic acidParticipates in coupling via halogen exchangeParticipates in coupling via halogen exchange

Table 3: Comparison of 4-borono-2-nitrobenzoic acid with bromo analogs

While the bromo analogs can participate in coupling reactions through halogen exchange, 4-borono-2-nitrobenzoic acid engages in reactions through its boronic acid functionality, offering different reactivity patterns and synthetic opportunities.

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